Thymosin beta4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Wound Healing and Tissue Regeneration

Tb4 demonstrates potent effects in promoting wound healing and tissue regeneration across various organ systems. Studies have shown it to be effective in:

- Skin wound healing: Tb4 accelerates wound closure and improves the quality of scar tissue formation [Source: ].

- Corneal wound healing: Tb4 application promotes corneal epithelial cell migration and proliferation, facilitating corneal wound healing [Source: ].

- Myocardial infarction (heart attack) repair: Tb4 administration post-infarction enhances blood vessel formation (angiogenesis), improves heart function, and promotes cardiac tissue repair [Source: ].

- Liver and kidney fibrosis: Tb4 counteracts excessive scar tissue formation (fibrosis) in the liver and kidneys, potentially offering therapeutic benefits in related diseases [Source: ].

These findings suggest Tb4's potential as a therapeutic agent for various wound healing and tissue regeneration challenges.

Anti-inflammatory and Immunomodulatory Effects

Tb4 exhibits anti-inflammatory and immunomodulatory properties, making it a potential therapeutic target for inflammatory diseases:

- Ulcerative colitis and colon cancer: Tb4 has shown promise in reducing inflammation and promoting tissue repair in ulcerative colitis, while also potentially suppressing colon cancer cell growth [Source: ].

- Neurological disorders: Studies are investigating the potential of Tb4 in promoting nerve regeneration and reducing inflammation in conditions like spinal cord injury and neurodegenerative diseases [Source: ].

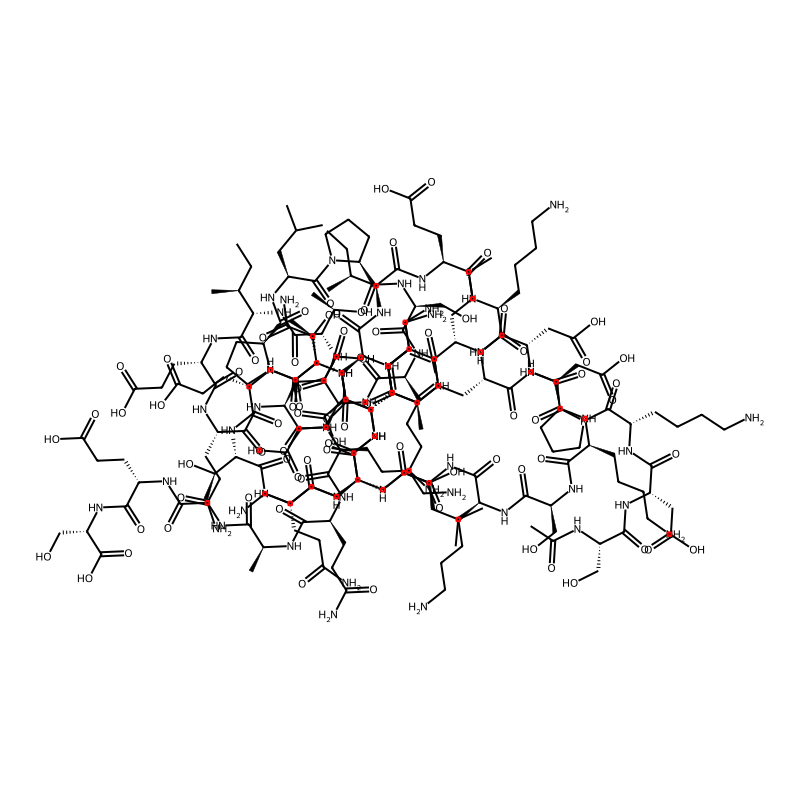

Thymosin beta-4 is a peptide consisting of 43 amino acids, encoded by the TMSB4X gene in humans. It has a molecular weight of approximately 4921 g/mol and is recognized for its significant role in cellular processes, particularly in actin dynamics. The peptide is present in high concentrations across various tissues, with intracellular levels reaching up to 0.5 mM. Thymosin beta-4 was initially thought to be a thymic hormone but was later identified as a crucial actin-sequestering protein, forming a complex with globular actin (G-actin) and preventing its polymerization into filamentous actin (F-actin) .

Thymosin beta-4 primarily participates in the regulation of actin polymerization through the following equilibrium reaction:

In this reaction, thymosin beta-4 binds to G-actin, sequestering it and thus inhibiting the formation of F-actin. This property is vital for maintaining cellular structure and motility . Additionally, thymosin beta-4 can undergo oxidation to form thymosin beta-4 sulfoxide, which exhibits anti-inflammatory properties and can modulate immune responses .

Thymosin beta-4 is involved in several critical biological processes:

- Angiogenesis: It promotes the formation of new blood vessels, which is essential for tissue repair and regeneration.

- Wound Healing: Thymosin beta-4 accelerates wound healing by enhancing cell migration and proliferation.

- Cardiomyocyte Survival: It supports the survival and migration of cardiomyocytes during heart development and after injury .

- Hair Growth: The peptide has been shown to stimulate hair follicle growth in various studies .

The peptide also plays a role in regulating immune responses, particularly by modulating the activity of terminal deoxynucleotidyl transferase in thymocytes, indicating its involvement in lymphocyte maturation .

Thymosin beta-4 can be synthesized using various methods:

- Chemical Synthesis: Solid-phase peptide synthesis techniques allow for the assembly of the peptide from its constituent amino acids.

- Recombinant DNA Technology: The TMSB4X gene can be cloned into expression vectors and introduced into host cells (like bacteria or yeast) to produce thymosin beta-4 through biological synthesis.

- Extraction from Natural Sources: It can also be isolated from animal tissues where it naturally occurs, although this method is less common due to ethical and practical considerations.

Thymosin beta-4 has a wide range of applications in biomedical research and clinical settings:

- Regenerative Medicine: Its properties are being explored for enhancing tissue repair after injuries or surgeries.

- Cardiovascular Therapy: Due to its role in cardiomyocyte survival, it is investigated as a potential treatment for heart diseases.

- Cosmetic Products: The peptide's ability to promote hair growth has led to its inclusion in formulations aimed at treating hair loss.

- Anti-inflammatory Treatments: Thymosin beta-4 sulfoxide is being studied for its potential use as an anti-inflammatory agent .

Research indicates that thymosin beta-4 interacts with several proteins involved in actin dynamics and cellular signaling pathways:

- Actin Binding: It forms complexes with G-actin, influencing cytoskeletal organization.

- Integrins and Kinases: Thymosin beta-4 interacts with integrin-linked kinase and PINCH proteins, activating survival pathways such as Akt (protein kinase B), which plays a critical role in cell survival and proliferation .

Studies have shown that non-steroidal anti-inflammatory drugs can induce the expression of thymosin beta-4, suggesting a link between inflammation modulation and this peptide's activity .

Several compounds exhibit similar properties to thymosin beta-4, particularly concerning actin regulation and cellular functions. These include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Thymosin alpha-1 | A peptide involved in immune modulation | Primarily affects T-cell activity |

| Profilin | A protein that binds actin monomers | Promotes actin polymerization |

| Cofilin | An actin-binding protein that severs filaments | Enhances actin turnover |

| VASP | A protein that regulates actin dynamics | Involved in cell motility and adhesion |

Thymosin beta-4 is unique due to its specific role as an actin-sequestering protein, which allows it to maintain G-actin pools for dynamic cytoskeletal rearrangements while also promoting angiogenesis and wound healing processes . Its ability to switch functions upon oxidation further distinguishes it from other similar compounds .

Actin Binding Dynamics and Monomer Sequestration

Structural Basis of G-Actin Interaction

Thymosin beta4 functions as the primary actin monomer sequestering protein in mammalian cells through a sophisticated molecular recognition mechanism that involves dual-helix binding at distinct faces of globular actin [2] [10]. The structural basis of this interaction has been elucidated through X-ray crystallography studies revealing that thymosin beta4 contains two critical alpha-helical regions that engage with actin monomers in a highly specific manner [2] [10].

The first structural element comprises the amino-terminal portion of thymosin beta4, which forms essential contacts with the barbed face of globular actin [2] [10]. This amino-terminal helix establishes the initial binding interaction and serves as the primary anchor point for the thymosin beta4-actin complex [2] [10]. The second structural component consists of a carboxy-terminal alpha-helix spanning residues 30-40, which caps the pointed end of the actin monomer at the junction between subdomains 2 and 4 [14] [2].

The binding interface demonstrates remarkable specificity, with thymosin beta4 forming a 1:1 stoichiometric complex with globular actin [1] [5]. Fluorescence studies have revealed that thymosin beta4 binding induces a 15% increase in actin tryptophan fluorescence intensity accompanied by a 10 nanometer emission blue shift, indicating substantial conformational rearrangements within the actin molecule [8]. The interaction exhibits kinetically controlled binding with association and dissociation rate constants of approximately 1.5 microM⁻¹ s⁻¹ and 2 s⁻¹ respectively under physiological conditions [8].

Methionine-6 within thymosin beta4 plays a critical role in the binding interaction, as oxidation of this residue to methionine sulfoxide reduces binding affinity by 20-fold [8]. This finding suggests that methionine-6 forms part of the essential recognition interface and may serve as a regulatory mechanism for modulating actin sequestration under oxidative stress conditions [8].

Conformational Changes in Actin-Thymosin Beta4 Complexes

The formation of thymosin beta4-actin complexes induces significant conformational changes within the actin monomer that are fundamental to the sequestration mechanism [2] [10] [12]. Structural analysis comparing native globular actin with the thymosin beta4-bound state reveals that the nucleotide binding cleft undergoes substantial closure, narrowing the distance between subdomains 2 and 4 at the pointed face of actin [2] [10].

Principal component analysis of molecular dynamics simulations demonstrates that thymosin beta4 binding stabilizes actin in a more closed and flattened conformation compared to the native state [10]. This conformational change is accompanied by a rotation of subdomain 2, as evidenced by fluorescence resonance energy transfer studies showing increased distance between probes attached to Glutamine-41 and Cysteine-374 by 2 Angstroms [12].

The carboxy-terminal helix of thymosin beta4 serves as both a sensor and stabilizer of the closed pointed face cleft conformation of actin [10]. When this helix is absent or disrupted, the nucleotide binding cleft adopts a more open configuration typical of profilin-actin structures [2] [10]. The presence of the intact carboxy-terminal helix leads to a 10- to 20-fold increase in binding affinity, highlighting its critical importance in stabilizing the thymosin beta4-actin association [10].

Two distinct binding modes have been identified for thymosin beta4-actin complexes [2] [10]. The fully bound state exhibits the characteristic closed nucleotide binding cleft with stabilized carboxy-terminal helix interactions, while a partially bound state shows disruption of the carboxy-terminal helix interaction with concomitant opening of the nucleotide binding cleft [2] [10]. These structural states suggest a two-step binding process wherein the amino-terminal portion initially engages actin followed by carboxy-terminal helix stabilization [10].

| Complex Type | Nucleotide Binding Cleft State | C-terminal Helix Interaction | Dissociation Constant (μM) | Conformational Change |

|---|---|---|---|---|

| Fully Bound Thymosin Beta4:Actin | Closed | Stabilized | 0.2-2.0 | Flattened and Closed |

| Thymosin Beta4 N-terminal:Actin | Partially Open | Disrupted | 2.6 | Intermediate |

| Native G-Actin | Open | N/A | N/A | Native |

| Profilin:Actin | Wide Open | N/A | 0.1-0.17 | Open Cleft |

Regulation of Actin Nucleotide Exchange

Inhibition of ATP/ADP Exchange in G-Actin

Thymosin beta4 exerts profound regulatory control over actin nucleotide exchange through direct inhibition of nucleotide dissociation from globular actin [1] [15] [17]. When bound to actin, thymosin beta4 strongly inhibits the exchange of bound nucleotides by blocking their dissociation from the nucleotide binding site [1] [15]. This inhibitory mechanism represents a fundamental aspect of actin dynamics regulation in cellular systems.

The nucleotide specificity of thymosin beta4 demonstrates a remarkable 50-fold higher affinity for magnesium-ATP-actin compared to magnesium-ADP-actin [5] [11] [17]. Dissociation constant measurements reveal that thymosin beta4 binds ATP-actin with affinities ranging from 0.1 to 3.9 microM, while ADP-actin binding exhibits substantially weaker affinity values of 80-100 microM [5] [11] [17]. This dramatic difference in nucleotide selectivity provides a mechanism for preferential sequestration of ATP-loaded actin monomers in resting cells.

The inhibition of nucleotide exchange occurs through structural constraints imposed by thymosin beta4 binding that physically prevent nucleotide dissociation [1] [15]. The closed nucleotide binding cleft conformation stabilized by the carboxy-terminal helix of thymosin beta4 effectively traps the bound nucleotide within the actin molecule [2] [10]. Fluorescence resonance energy transfer studies demonstrate that thymosin beta4 binding decreases the distance between the purine base of bound ATP and Lysine-61 by 1.9 Angstroms, indicating tighter nucleotide association [12].

Kinetic experiments and theoretical calculations demonstrate that the ATP/ADP dependence of thymosin beta4 affinity can generate a desequestration mechanism whereby local increases in ADP concentration can promote actin release from thymosin beta4 [11] [17]. This mechanism operates at physiological concentrations of thymosin beta4 (approximately 0.1 millimolar) and provides a potential regulatory pathway for spatial control of actin polymerization [11] [17].

Allosteric Modulation by Profilin Competition

The regulation of actin nucleotide exchange involves complex allosteric interactions between thymosin beta4 and profilin that demonstrate both steric and allosteric components [2] [10]. While thymosin beta4 inhibits nucleotide exchange, profilin catalytically promotes nucleotide exchange, creating a dynamic equilibrium that can be modulated by the relative concentrations of these competing proteins [1] [15].

Profilin demonstrates differential binding affinities depending on the thymosin beta4 binding state of actin [10]. Dissociation constant measurements reveal profilin affinities of 0.2 microM for uncomplexed actin, 2.6 microM for thymosin beta4 amino-terminal-bound actin, and 4.9 microM for fully bound thymosin beta4-actin complexes [10]. These values demonstrate both steric hindrance and allosteric effects in the competition between thymosin beta4 and profilin for actin binding.

The allosteric nature of profilin competition is evidenced by the sensitivity of profilin to the conformational state of actin [2] [10]. Molecular dynamics simulations reveal that simultaneous binding of thymosin beta4 and profilin results in competing effects on actin dynamics, with thymosin beta4 inhibiting profilin-induced cleft opening through maintenance of tight contacts via its carboxy-terminal alpha-helix [10].

The exchange mechanism between thymosin beta4 and profilin involves formation of transient ternary complexes where both proteins can simultaneously bind actin [2] [10]. In these ternary complexes, the amino-terminal portion of thymosin beta4 displays more restricted movement due to profilin positioning, suggesting an unfavorable entropy loss that facilitates the exchange process [10]. The competition between these proteins allows variations in profilin concentration to control the ratio of ATP-actin to ADP-actin, which plays a key regulatory role in actin filament assembly [1] [15].

| Protein | ATP-Actin Affinity (μM) | ADP-Actin Affinity (μM) | Nucleotide Exchange Effect | ATP/ADP Selectivity |

|---|---|---|---|---|

| Thymosin Beta4 | 0.1-3.9 | 80-100 | Strong Inhibition | 50-fold preference for ATP |

| Profilin | 0.1 | 0.17 | Catalytic Promotion | Minimal selectivity |

| Thymosin Beta4 + Profilin | Variable | Variable | Modulated by Competition | Dynamic regulation |

Post-Translational Modifications

Acetylation and Phosphorylation Patterns

Thymosin beta4 undergoes several distinct post-translational modifications that potentially regulate its biological functions and cellular localization [21] [22]. The most well-characterized modification is amino-terminal acetylation, which occurs constitutively during biosynthesis when the initiator methionine is removed and the amino-terminus is acetylated to form acetyl-serine [21] [22] [32]. This amino-terminal acetylation is essential for the stability and proper folding of thymosin beta4 [32].

Proteomics research has identified multiple acetylated lysine residues within thymosin beta4, although the specific sites and their functional significance remain largely unexplored [21] [22]. The presence of several acetylatable lysine residues suggests potential regulatory mechanisms involving histone acetyltransferases or related enzymes, but the biological consequences of these modifications on actin-sequestering activity have not been systematically investigated [21] [22].

Phosphorylation represents another important post-translational modification pattern affecting thymosin beta4 [21] [22]. Proteomics studies have revealed the presence of two phosphorylated threonine residues, though the specific amino acid positions and the kinases responsible for these modifications have not been definitively established [21] [22]. The enormous number of phosphorylatable sites in the human proteome raises questions about the biological significance of these specific threonine phosphorylations in the context of thymosin beta4 function [21] [22].

The concentration and cellular distribution of these modified forms of thymosin beta4 remain unknown, limiting our understanding of their physiological roles [21] [22]. Current research has not yet determined whether these post-translational modifications alter the actin-binding properties, subcellular localization, or protein-protein interactions of thymosin beta4 [21] [22]. The identification of these modifications through advanced proteomics techniques represents an important foundation for future functional studies.

| Modification Type | Specific Sites | Occurrence | Functional Impact | Enzyme Involved |

|---|---|---|---|---|

| N-terminal Acetylation | Serine-1 (Acetyl-Ser) | Constitutive during biosynthesis | Required for stability | N-acetyltransferase |

| Lysine Acetylation | Multiple lysine residues | Proteomics-identified | Unknown significance | Histone acetyltransferases |

| Threonine Phosphorylation | Two threonine residues | Proteomics-identified | Unknown significance | Protein kinases |

| Transglutaminase Crosslinking | Glutamine-23, Glutamine-36 | Induced by tissue damage | Fibrin/collagen incorporation | Factor XIIIa, Tissue transglutaminase |

Transglutaminase-Mediated Crosslinking

Transglutaminase-mediated crosslinking represents a functionally significant post-translational modification of thymosin beta4 that occurs in response to tissue damage and coagulation processes [25] [34] [38]. Thymosin beta4 serves as a specific glutaminyl substrate for transglutaminases, with the reaction involving formation of covalent bonds between glutamine residues in thymosin beta4 and lysine residues in target proteins [38] [25].

Two of the three glutamine residues in thymosin beta4, specifically Glutamine-23 and Glutamine-36, are the primary sites involved in transglutaminase reactions [38] [40]. The third glutamine residue, Glutamine-39, participates in crosslinking with substantially lower efficiency [38] [40]. These glutamine residues can be derivatized with fluorescent dansylcadaverine to create labeled derivatives that retain their ability to inhibit globular actin polymerization and can be crosslinked to globular actin [38].

Factor XIIIa, the plasma transglutaminase, preferentially incorporates thymosin beta4 into fibrin and fibrinogen through specific interactions with the alpha-C domains [34] [35]. The incorporation occurs with molar ratios of thymosin beta4 to fibrinogen and fibrin of 0.2 and 0.4 respectively at physiological concentrations [34] [35]. The crosslinking site has been localized to the carboxy-terminal portion of the alpha-C domain, specifically including residues 392-610 [34] [35].

Tissue transglutaminase mediates crosslinking of thymosin beta4 to collagen and other extracellular matrix proteins during wound healing processes [25] [28]. Following platelet activation with thrombin, thymosin beta4 is released and crosslinked to fibrin in a time- and calcium-dependent manner [25] [28]. This crosslinking mechanism provides a means to increase local concentrations of thymosin beta4 near sites of clots and tissue damage, where it may contribute to wound healing, angiogenesis, and inflammatory responses [25] [28].

The transglutaminase reaction occurs rapidly at thymosin beta4 concentrations found within cells, suggesting physiological relevance for this modification [38]. The fast reaction kinetics and substrate specificity indicate that thymosin beta4 may serve as an important glutaminyl substrate for transglutaminases in vivo and play significant roles in transglutaminase-related cellular processes [38].

| Substrate Protein | Crosslinking Site | Molar Incorporation Ratio | Transglutaminase Type | Physiological Context |

|---|---|---|---|---|

| Fibrin | αC-domain (residues 392-610) | 0.4:1 | Factor XIIIa | Blood coagulation |

| Fibrinogen | αC-domain | 0.2:1 | Factor XIIIa | Hemostasis |

| Collagen | Multiple sites | Not quantified | Tissue transglutaminase | Wound healing |

| G-Actin | Direct crosslinking | Variable | Tissue transglutaminase | Cytoskeletal organization |

XLogP3

Sequence

Other CAS

Dates

inhibition, and its therapeutic potential in hypertension and cardiovascular

diseases. Pharmacol Res. 2018 Aug;134:268-279. doi: 10.1016/j.phrs.2018.07.006.

Epub 2018 Jul 7. Review. PubMed PMID: 29990624.

2: Piludu M, Piras M, Pichiri G, Coni P, Orrù G, Cabras T, Messana I, Faa G,

Castagnola M. Thymosin beta 4 may translocate from the cytoplasm in to the

nucleus in HepG2 cells following serum starvation. An ultrastructural study. PLoS

One. 2015 Apr 2;10(3):e0119642. doi: 10.1371/journal.pone.0119642. eCollection

2015. PubMed PMID: 25835495; PubMed Central PMCID: PMC4383617.

3: Girardi M, Sherling MA, Filler RB, Shires J, Theodoridis E, Hayday AC,

Tigelaar RE. Anti-inflammatory effects in the skin of thymosin-beta4

splice-variants. Immunology. 2003 May;109(1):1-7. PubMed PMID: 12709011; PubMed

Central PMCID: PMC1782938.

4: Koutrafouri V, Leondiadis L, Avgoustakis K, Livaniou E, Czarnecki J,

Ithakissios DS, Evangelatos GP. Effect of thymosin peptides on the chick

chorioallantoic membrane angiogenesis model. Biochim Biophys Acta. 2001 Nov

7;1568(1):60-6. PubMed PMID: 11731086.

5: Iguchi K, Hamatake M, Ishida R, Usami Y, Adachi T, Yamamoto H, Koshida K,

Uchibayashi T, Hirano K. Induction of necrosis by zinc in prostate carcinoma

cells and identification of proteins increased in association with this

induction. Eur J Biochem. 1998 May 1;253(3):766-70. PubMed PMID: 9654077.

6: Tijerina M, Gorospe WC, Bowman KL, Badamchian M, Goldstein AL, Spangelo BL. A

novel thymosin peptide stimulates interleukin-6 release from rat C6 glioma cells

in vitro. Neuroimmunomodulation. 1997 May-Jun;4(3):163-70. PubMed PMID: 9500150.

7: Otero A, Bustelo XR, Pichel JG, Freire M, Gómez-Márquez J. Transcript levels

of thymosin beta 4, an actin-sequestering peptide, in cell proliferation. Biochim

Biophys Acta. 1993 Mar 10;1176(1-2):59-63. PubMed PMID: 8452879.

8: Schöbitz B, Hannappel E, Brand K. The early induction of the

actin-sequestering peptide thymosin beta 4 in thymocytes depends on the

proliferative stimulus. Biochim Biophys Acta. 1991 Nov 12;1095(3):230-5. PubMed

PMID: 1958698.

9: Shimamura R, Kudo J, Kondo H, Dohmen K, Gondo H, Okamura S, Ishibashi H, Niho

Y. Expression of the thymosin beta 4 gene during differentiation of hematopoietic

cells. Blood. 1990 Sep 1;76(5):977-84. PubMed PMID: 2393720.